Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide is a phosphonium-based ionic liquid that has garnered attention for its unique properties and potential applications in various scientific fields. This compound is characterized by its high thermal stability, low volatility, and excellent solubility in organic solvents, making it suitable for a range of applications, particularly in organic synthesis and electrochemistry.
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide belongs to the class of ionic liquids, specifically phosphonium ionic liquids, which are known for their low melting points and high electrical conductivity. It is classified as a room-temperature ionic liquid due to its liquid state at ambient temperatures.
The synthesis of triethyl(methyl)phosphonium bis(fluorosulfonyl)imide involves several key steps:
The reaction proceeds through nucleophilic substitution, where the chloride ion from triethyl(methyl)phosphonium chloride is replaced by the bis(fluorosulfonyl)imide anion. The yield and purity of the compound can be optimized by controlling the stoichiometry of the reactants and the reaction conditions.
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide has a complex molecular structure characterized by:
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide can participate in various chemical reactions:
Reactions typically utilize reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction. Controlled temperature and pressure conditions are essential for achieving desired product yields.
The mechanism of action of triethyl(methyl)phosphonium bis(fluorosulfonyl)imide primarily relates to its role as an electrolyte in lithium-ion batteries:
The action results in significant improvements in battery performance metrics such as conductivity and operational voltage, which are critical for efficient energy storage systems.
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide has diverse applications across multiple scientific fields:
The molecular architecture of quaternary phosphonium cations significantly influences the physicochemical properties of resulting ionic liquids (ILs). Triethyl(methyl)phosphonium ([P₁₈₈₈]+) exemplifies a cation designed for enhanced thermal resilience and low viscosity, leveraging the steric and electronic effects of alkyl chain lengths. Phosphonium-based ILs exhibit superior thermal stability compared to ammonium analogues due to the absence of low-energy decomposition pathways like Hoffman elimination. Studies show phosphonium cations with short-chain alkyl groups (e.g., methyl, ethyl) achieve decomposition temperatures exceeding 350°C, while bulky aromatic phosphoniums (e.g., triphenylphosphonium) sacrifice ionic mobility for structural rigidity. The cation’s symmetry and charge distribution further dictate melting points and electrochemical windows, with asymmetric triethyl(methyl)phosphonium enabling liquid formation at room temperature. For battery electrolytes, phosphonium ILs demonstrate wider electrochemical stability windows (>4.5 V vs. Li/Li⁺), crucial for high-voltage cathodes like LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) [8].
Table 1: Impact of Phosphonium Cation Structure on Ionic Liquid Properties
Cation Type | Decomposition Temp (°C) | Viscosity (cP) | Electrochemical Window (V) |
---|---|---|---|
Triethyl(methyl)phosphonium | >350 | 180–220 | 4.5–5.0 |
Tetrabutylphosphonium | 380 | 450–500 | 4.3–4.8 |
Triphenylphosphonium | 400 | >1000 | 4.0–4.5 |
Bis(fluorosulfonyl)imide ([FSI]⁻) anion incorporation into phosphonium frameworks relies on metathesis reactions or acid-base neutralization. The metathesis approach typically involves reacting triethyl(methyl)phosphonium halides (e.g., bromide or iodide) with alkali metal FSI salts (LiFSI or KFSI) in polar aprotic solvents like acetonitrile. This facilitates halogen-FSI exchange via precipitation of insoluble halide salts. For instance, lithium FSI (LiFSI) reacts with triethyl(methyl)phosphonium bromide, yielding the target IL and LiBr precipitate:$$[P{1888}]Br + LiFSI \rightarrow [P{1888}][FSI] + LiBr \downarrow$$Purification challenges arise from residual halides, which degrade battery performance. Multi-stage solvent washing (using ethyl acetate or toluene) and crystallization from ultra-pure water reduce halide impurities to <50 ppm [7] [10]. Acid-base routes employ phosphonium hydroxides and bis(fluorosulfonyl)imide acid (HFSI), but require stringent moisture control to prevent FSI hydrolysis. Recent patents describe continuous-flow systems for anion exchange, enhancing yield (85–92%) and purity [10].
Table 2: Anion Exchange Methods for [P₁₈₈₈][FSI] Synthesis
Method | Reagents | Solvent | Halide Impurity (ppm) | Yield (%) |
---|---|---|---|---|
Metathesis | [P₁₈₈₈]Br + LiFSI | Acetonitrile | 30–50 | 85–90 |
Acid-Base Neutralization | [P₁₈₈₈]OH + HFSI | Dichloromethane | <10 | 92 |
Continuous-Flow | [P₁₈₈₈]I + KFSI | THF/Water | <5 | 95 |
Critical reaction parameters for [P₁₈₈₈][FSI] synthesis include temperature, solvent selection, and reaction time. Metathesis proceeds optimally at 25–40°C; higher temperatures accelerate FSI degradation, generating fluorosulfate (SO₃F⁻) and imide (SO₂F⁻) byproducts. Solvent polarity directly influences ion-pair dissociation: acetonitrile achieves 95% dissociation efficiency but requires post-synthesis removal, while low-polarity solvents (toluene) necessitate extended reaction times (12–24 hours). Hybrid systems—such as [P₁₈₈₈][FSI] blended with carbonate electrolytes (ethylene carbonate:ethyl methyl carbonate)—demand water content control (<20 ppm) to prevent LiPF₆ hydrolysis. Studies show 30 wt% [P₁₈₈₈][FSI] in 1M LiPF₆/EC:EMC (1:1) enhances ionic conductivity (8.5 mS/cm at 25°C) and reduces flammability by 70% versus standard electrolytes [7].
Reaction Time Optimization:
Scaling [P₁₈₈₈][FSI] production faces purification bottlenecks, heat/mass transfer limitations, and raw material costs. Industrial metathesis requires large-volume filtration of halide precipitates, where inefficient solid-liquid separation prolongs processing. Continuous-flow reactors mitigate this by integrating inline crystallization and filtration, reducing processing time by 40%. Solvent recovery remains economically critical, as aprotic solvents (e.g., acetonitrile) constitute 60% of production costs. Advanced strategies include:
Table 3: Industrial-Scale Production Challenges and Solutions
Challenge | Laboratory Scale | Industrial Scale | Solution |
---|---|---|---|
Halide Removal | Simple filtration | Slow large-volume filtration | Continuous-flow crystallization |
Solvent Consumption | 50 mL/g product | 500 L/kg product | Simulated moving bed recycling |
Reaction Heat Control | Easy (small volume) | Hotspot formation in reactors | Microreactor technology |
Raw Material Cost | High but manageable | Prohibitive for bulk production | Phosphorus recycling from waste |
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